2-Bromo-5-(trifluoromethyl)pyridine-3-methanol
Description
2-Bromo-5-(trifluoromethyl)pyridine-3-methanol is a halogenated pyridine derivative with a bromine atom at position 2, a trifluoromethyl (-CF₃) group at position 5, and a hydroxymethyl (-CH₂OH) substituent at position 3. Its molecular formula is C₇H₅BrF₃NO, with a molecular weight of 256.02 g/mol (derived from analogs in ). The bromine atom acts as a leaving group, enabling metal-catalyzed substitutions, while the trifluoromethyl group enhances electron-withdrawing properties, stabilizing intermediates during reactions .
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-4(3-13)1-5(2-12-6)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGCEMCUWMOBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245624 | |
| Record name | 2-Bromo-5-(trifluoromethyl)-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227580-00-8 | |
| Record name | 2-Bromo-5-(trifluoromethyl)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227580-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(trifluoromethyl)-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methodology Overview:
- Starting Material: 2-bromo-5-(trifluoromethyl)pyridine
- Reaction Type: Nucleophilic substitution or electrophilic addition
- Key Reagents: Formaldehyde derivatives or hydroxymethylating agents
- Catalysts: Transition metal catalysts such as palladium or copper complexes
- Solvents: Green solvents like Cyrene™, GVL, or traditional solvents like DMF for comparison
Homocoupling Strategy for Pyridine Derivatives
A notable preparation method involves the reductive homocoupling of 2-bromo-5-(trifluoromethyl)pyridine, which yields bipyridine derivatives that can be further functionalized to introduce the methanol group at the 3-position.
Research Findings:
- Catalytic System: Palladium acetate with tetrabutylammonium iodide (TBAI) and potassium carbonate
- Solvent Systems: Cyrene™ and GVL blends have been shown to accelerate homocoupling reactions efficiently
- Reaction Conditions:
- Temperature: 50–80°C
- Time: 6–24 hours
- Catalyst loading: 1–15 mol% Pd acetate
- Outcome: High yields (up to 95%) of bipyridine products with minimal by-products
This bipyridine intermediate can serve as a precursor for subsequent functionalization to obtain the target methanol derivative.
The direct introduction of a hydroxymethyl group at the 3-position of pyridine derivatives is achieved through hydroxymethylation, often utilizing formaldehyde or paraformaldehyde under catalytic conditions.
Typical Conditions:
- Reagents: Formaldehyde solution (37% aqueous)
- Catalyst: Acidic or basic catalysts, such as formic acid or sodium hydroxide
- Solvent: Water or alcohols (methanol, 1,4-butanediol)
- Temperature: 50–80°C
- Reaction Time: 4–12 hours
The process involves electrophilic attack at the pyridine ring, favoring the 3-position due to electronic effects, resulting in 2-bromo-5-(trifluoromethyl)pyridine-3-methanol.
Green Chemistry Approaches
Recent advancements emphasize sustainable methods, including:
- Use of Bio-renewable Solvents: Cyrene™ and GVL, which have been shown to improve reaction rates and yields while reducing toxicity.
- Catalyst Efficiency: Lower catalyst loadings (as low as 1 mol%) still achieve full conversion.
- Reaction Conditions: Mild temperatures (around 50°C) and shorter reaction times enhance energy efficiency.
- Recycling of Solvents: Heptane used for extraction can be recycled, although Cyrene™ and blends are less recoverable due to high boiling points.
Data Summary Table
| Preparation Method | Reagents | Catalysts | Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Homocoupling of 2-bromo-5-(trifluoromethyl)pyridine | 2-bromo-5-(trifluoromethyl)pyridine | Palladium acetate | Cyrene™, GVL blends | 50–80 | 6–24 hours | Up to 95 | Accelerated in green solvents, lower Pd loading effective |
| Hydroxymethylation with formaldehyde | Formaldehyde, pyridine derivative | Acid/base catalysts | Water, alcohols | 50–80 | 4–12 hours | Variable | Electrophilic substitution at 3-position |
| Direct functionalization via electrophilic substitution | Formaldehyde derivatives | Catalysts (e.g., acid) | Methanol, 1,4-butanediol | 50–80 | 4–12 hours | Moderate to high | Yields depend on substituents and conditions |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethyl)pyridine-3-methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation Reactions: Formation of 2-Bromo-5-(trifluoromethyl)pyridine-3-carboxylic acid.
Reduction Reactions: Formation of this compound derivatives.
Scientific Research Applications
Synthesis Applications
2-Bromo-5-(trifluoromethyl)pyridine-3-methanol serves as a versatile intermediate in organic synthesis. Its derivatives are utilized in various coupling reactions, particularly in the formation of complex molecular architectures.
1.1. Coupling Reactions
Recent studies have demonstrated that 2-bromo-5-(trifluoromethyl)pyridine can be effectively employed in palladium-catalyzed coupling reactions. For instance, it has been used to synthesize 5,5'-bis(trifluoromethyl)-2,2'-bipyridine through reductive homocoupling reactions, achieving high yields (up to 95%) when using Cyrene™ as a solvent .
| Reaction Type | Solvent | Yield | Conditions |
|---|---|---|---|
| Reductive Homocoupling | Cyrene™ | 95% | 50 °C, 24 h |
| Coupling with Arylboronic Acids | Acetic Acid | High Yield | 70 °C, 72 h |
Agrochemical Applications
The trifluoromethylpyridine moiety is crucial in the development of agrochemicals due to its unique properties that enhance biological activity and stability.
2.1. Crop Protection
Trifluoromethylpyridines have been widely adopted in agrochemical formulations. For example, Fluazifop-butyl, a herbicide containing the trifluoromethylpyridine structure, has shown effectiveness against various weeds while minimizing harm to crops . Additionally, over 20 new agrochemicals incorporating this moiety have received market approval due to their enhanced efficacy and lower environmental impact.
Pharmaceutical Applications
The pharmaceutical industry has recognized the potential of trifluoromethylpyridines as key components in drug development.
3.1. Drug Development
Several compounds derived from 2-bromo-5-(trifluoromethyl)pyridine are undergoing clinical trials or have achieved market approval for therapeutic applications. These compounds exhibit significant biological activities attributed to the electron-withdrawing nature of the trifluoromethyl group, which can enhance pharmacokinetic properties .
| Pharmaceutical Compound | Indication | Status |
|---|---|---|
| Compound A | Cancer | Clinical Trial |
| Compound B | Inflammatory Diseases | Market Approved |
4.1. Synthesis of Complex Molecules
A study highlighted the use of 2-bromo-5-(trifluoromethyl)pyridine in synthesizing complex molecules through various reaction pathways. The compound was subjected to different conditions with varying bases and solvents, revealing insights into optimizing reaction conditions for maximum yield .
4.2. Development of Agrochemical Products
Another study focused on the synthesis and application of trifluoromethylpyridines in developing new agrochemicals that provide effective pest control while being environmentally friendly . The research demonstrated that these compounds could significantly reduce pesticide resistance in target pests.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The hydroxymethyl group can participate in hydrogen bonding and other interactions, enhancing its binding affinity to target proteins and enzymes.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural and functional differences between 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol and related pyridine derivatives:
Spectral and Computational Analysis
- IR/Raman Spectroscopy : The hydroxymethyl group in the target compound exhibits a broad O-H stretch (~3200–3600 cm⁻¹) in IR spectra, absent in methoxy or chloro analogs. C-F stretches (1050–1250 cm⁻³) and C-Br vibrations (~500–600 cm⁻¹) are common across all compounds .
- Computational Studies : Density functional theory (DFT) methods, such as B3-LYP, are effective for predicting vibrational frequencies and reaction pathways for these compounds .
Biological Activity
2-Bromo-5-(trifluoromethyl)pyridine-3-methanol (C7H5BrF3NO) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Bromine atom at the second position.
- Trifluoromethyl group at the fifth position.
- Hydroxymethyl group at the third position.
These structural characteristics contribute to its unique chemical properties, including a molecular weight of approximately 256.02 g/mol and a density of around 1.751 g/cm³ .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Enzyme Inhibition
The compound has been shown to inhibit specific enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can significantly affect pharmacokinetics and drug interactions, highlighting its importance in drug development .
2. Antimicrobial Activity
Studies have demonstrated that derivatives of this compound possess notable antimicrobial properties:
- Antitubercular Activity : Significant effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.07 μM .
- Antibacterial Properties : Effective against various bacterial strains, including Klebsiella pneumoniae, with varying zones of inhibition depending on structural modifications .
3. Antichlamydial Activity
The presence of the trifluoromethyl group enhances the compound's activity against Chlamydia, indicating its potential as a starting point for developing new drugs targeting this pathogen .
4. Anticancer Activity
In vitro studies have indicated promising anticancer properties:
- The compound has shown non-cytotoxic effects at higher concentrations against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). Mechanisms include the induction of apoptosis and inhibition of cell proliferation through modulation of critical signaling pathways .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
The biological activity of this compound can be attributed to:
- Enzyme Interaction : The compound interacts with enzyme active sites, leading to inhibition or modulation of biochemical pathways related to apoptosis and cellular proliferation .
- Structural Influence : The trifluoromethyl group significantly enhances the biological activity by improving pharmacokinetic properties and increasing potency in inhibiting various biological pathways .
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-5-(trifluoromethyl)pyridine-3-methanol, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of a pyridine core. A plausible route includes:
Trifluoromethyl introduction : Use of copper-mediated cross-coupling or halogen exchange (e.g., CF₃Cu reagents) at the 5-position of pyridine.
Bromination : Electrophilic bromination at the 2-position, guided by the electron-withdrawing effect of the trifluoromethyl group.
Methanol group addition : Hydroxymethylation via formylation followed by reduction (e.g., NaBH₄) or direct nucleophilic substitution.
Key factors : Solvent polarity (DMSO enhances fluorination efficiency ), temperature control (avoiding decomposition of trifluoromethyl intermediates), and stoichiometric ratios (excess brominating agents improve regioselectivity).
Q. How should researchers characterize this compound, and what spectral signatures are critical?
- ¹H/¹³C NMR : The methanol group (-CH₂OH) appears as a triplet (δ ~3.8–4.2 ppm) with coupling to adjacent pyridine protons.
- ¹⁹F NMR : A singlet for the -CF₃ group (δ ~-60 to -65 ppm) confirms trifluoromethyl incorporation .
- Mass spectrometry : Molecular ion [M+H]⁺ should match the molecular weight (C₇H₅BrF₃NO = 272.0 g/mol).
- X-ray crystallography : Resolves spatial arrangement, particularly steric effects from the bromo and trifluoromethyl groups .
Q. What are the compound’s stability profiles under varying storage conditions?
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the C-Br bond.
- Moisture : The methanol group may oxidize to carboxylic acid; use desiccants (silica gel) in storage .
- Thermal stability : Decomposition above 150°C; avoid prolonged heating during synthesis .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic effects of substituents on reactivity?
- B3LYP/6-31G calculations*: The trifluoromethyl group withdraws electron density, polarizing the pyridine ring and directing electrophilic attacks to the 4-position. Bromine’s inductive effect further enhances this polarization.
- NBO analysis : Charge distribution shows the 3-methanol group acts as a weak electron donor, moderating the ring’s electrophilicity .
Q. What experimental strategies resolve contradictions in regioselectivity during functionalization?
- Competitive kinetic studies : Compare reaction rates of brominated vs. non-brominated analogs to isolate electronic vs. steric effects.
- Isotopic labeling : Use deuterated pyridines to track substitution patterns via mass shifts .
- In situ spectroscopy (Raman/IR) : Monitor intermediate formation to identify rate-determining steps .
Q. How does this compound compare to halogenated analogs in bioactivity studies?
- Lipophilicity : The trifluoromethyl group increases logP compared to chloro or methyl analogs, enhancing membrane permeability.
- Enzymatic interactions : Bromine’s van der Waals radius may sterically hinder binding to active sites vs. smaller substituents (e.g., -F) .
- In vitro assays : Test against kinase targets (e.g., EGFR) to evaluate inhibition potency relative to 5-Bromo-2-hydroxy-3-picoline derivatives .
Q. What safety protocols are critical for handling derivatives of this compound?
- PPE : Use nitrile gloves and fume hoods due to potential bromide release during decomposition.
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
- Waste disposal : Incinerate at >1000°C to prevent environmental release of brominated byproducts .
Methodological Notes
- Synthetic optimization : Gradient screening (e.g., varying Pd/Cu catalysts) improves trifluoromethylation yields .
- Data validation : Cross-reference NMR shifts with DFT-predicted chemical shifts to confirm assignments .
- Contradiction resolution : Replicate conflicting studies under standardized conditions (e.g., inert atmosphere) to isolate variable effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
